An In-depth Technical Guide to the Structure Elucidation of Methyl Propionate-PEG12
An In-depth Technical Guide to the Structure Elucidation of Methyl Propionate-PEG12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl propionate-PEG12, a polyethylene (B3416737) glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key chemical properties, a plausible synthetic route, and detailed analytical protocols for the characterization of this important bifunctional molecule.
Introduction to Methyl Propionate-PEG12
Methyl propionate-PEG12, with the molecular formula C28H56O15, is a heterobifunctional linker composed of a methyl propionate (B1217596) head group and a discrete PEG chain of twelve ethylene (B1197577) glycol units.[1] These linkers are crucial components of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. The precise length and composition of the PEG linker can significantly influence the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC. Accurate structural characterization of the linker is therefore a critical step in the development of effective and safe protein degraders.
Physicochemical Properties
A summary of the key physicochemical properties of methyl propionate-PEG12 is presented in Table 1.
Table 1: Physicochemical Properties of Methyl Propionate-PEG12
| Property | Value | Reference |
| Molecular Formula | C28H56O15 | [1] |
| Molecular Weight | 632.735 g/mol | [1] |
| Appearance | Expected to be a viscous liquid or waxy solid | General knowledge of PEG compounds |
| Solubility | Soluble in water and common organic solvents | General knowledge of PEG compounds |
| Function | PEG-based PROTAC linker | [2][3][4] |
Synthesis of Methyl Propionate-PEG12
The synthesis of methyl propionate-PEG12 can be achieved through the esterification of the terminal hydroxyl group of a mono-methylated PEG12 with propionic acid. A plausible synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for methyl propionate-PEG12.
Detailed Synthetic Protocol (Hypothetical)
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Reaction Setup: To a solution of mono-methylated polyethylene glycol with 12 ethylene glycol units (m-PEG12-OH) in anhydrous dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
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Addition of Propionic Acid: Slowly add propionic acid to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
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Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure methyl propionate-PEG12.
Structure Elucidation: An Analytical Workflow
The definitive structural confirmation of methyl propionate-PEG12 requires a combination of analytical techniques. The general workflow for its characterization is illustrated below.
Caption: Analytical workflow for structure elucidation.
Experimental Protocols for Structural Characterization
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized methyl propionate-PEG12.
Methodology:
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System: A standard HPLC system equipped with a UV detector and a reversed-phase C18 column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Outcome: A single major peak indicating a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of methyl propionate-PEG12 by identifying the characteristic proton (¹H) and carbon (¹³C) signals.
Methodology:
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Instrument: A 400 MHz or higher NMR spectrometer.
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Techniques: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for unambiguous assignments.
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Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
Expected ¹H NMR Spectral Data (Hypothetical):
Table 2: Representative ¹H NMR Data for Methyl Propionate-PEG12
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | Triplet | 3H | -CH₂CH₃ (propionate) |
| ~2.35 | Quartet | 2H | -CH₂ CH₃ (propionate) |
| ~3.40 | Singlet | 3H | CH₃ -O-PEG |
| ~3.65 | Multiplet | ~48H | -O-CH₂CH₂ -O- (PEG backbone) |
| ~4.20 | Triplet | 2H | -COO-CH₂ -CH₂- (ester linkage) |
Expected ¹³C NMR Spectral Data (Hypothetical):
Table 3: Representative ¹³C NMR Data for Methyl Propionate-PEG12
| Chemical Shift (ppm) | Assignment |
| ~9.2 | -CH₂CH₃ (propionate) |
| ~27.5 | -CH₂ CH₃ (propionate) |
| ~59.0 | CH₃ -O-PEG |
| ~64.1 | -COO-CH₂ -CH₂- (ester linkage) |
| ~69.0 - 71.0 | -O-CH₂CH₂ -O- (PEG backbone) |
| ~174.5 | C =O (ester carbonyl) |
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of methyl propionate-PEG12.
Methodology:
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Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
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Ionization Mode: Positive ion mode.
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Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile with a small amount of formic acid.
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Analysis: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
Expected Mass Spectrometry Data:
Table 4: Representative Mass Spectrometry Data for Methyl Propionate-PEG12
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 633.3688 | ~633.37 |
| [M+Na]⁺ | 655.3507 | ~655.35 |
| [M+K]⁺ | 671.3247 | ~671.32 |
The observed mass spectrum should show a characteristic isotopic distribution for the calculated molecular formula.
Signaling Pathways and Applications
As a PROTAC linker, methyl propionate-PEG12 does not have its own signaling pathway. Instead, it facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The logical relationship is depicted below.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
The structural elucidation of methyl propionate-PEG12 is a critical quality control step in the development of PROTAC-based therapeutics. A combination of HPLC for purity assessment, NMR spectroscopy for covalent structure confirmation, and mass spectrometry for molecular weight verification provides a robust analytical workflow to ensure the identity and quality of this essential linker molecule. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
